N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic sulfonamide derivative characterized by a tetrazole core linked to a 3,4-dimethylphenyl group and a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide moiety. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where sulfonamide and tetrazole functionalities are advantageous.
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-12-3-4-14(9-13(12)2)23-18(20-21-22-23)11-19-28(24,25)15-5-6-16-17(10-15)27-8-7-26-16/h3-6,9-10,19H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPWSEMVWRIJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a tetrazole ring and a sulfonamide moiety, which are known for their diverse pharmacological properties. Research into its biological activity has revealed promising results in various fields, including antimicrobial and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 403.5 g/mol. The presence of the tetrazole ring enhances its interaction with biological targets due to its ability to mimic carboxylic acid functionalities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₄S |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 941922-38-9 |
The biological activity of this compound is largely attributed to its structural components:
- Tetrazole Ring : Acts as a bioisostere for carboxylic acids, facilitating binding to enzymes and receptors.
- Sulfonamide Group : Known for its antibacterial properties, it may enhance the compound's efficacy against various pathogens.
The compound's mechanism may involve:
- Enzyme Inhibition : By mimicking substrates or products in biochemical pathways.
- Receptor Interaction : Binding to specific receptors involved in inflammatory responses or cell signaling pathways.
Antimicrobial Activity
Research indicates that compounds with tetrazole rings often exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate:
- Antibacterial Effects : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Inhibitory effects on various fungal strains.
For example, a related compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the low micromolar range .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can modulate inflammatory pathways:
- Cytokine Production : Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Cell Migration : Inhibition of leukocyte migration in response to inflammatory stimuli.
This suggests potential applications in treating conditions characterized by excessive inflammation .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on PD-1/PD-L1 Interaction :
- Anticancer Activity :
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibits promising anticancer activity. The compound has shown effectiveness against various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from proliferating.
For instance, in vitro studies revealed that the compound inhibited the growth of breast cancer cells by inducing both intrinsic and extrinsic apoptotic pathways .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It modulates inflammatory pathways by reducing the production of pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
Research indicates that tetrazole-containing compounds often possess antimicrobial properties. This compound has been investigated for its potential against bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival .
Case Studies and Research Findings
Several case studies illustrate the compound's therapeutic potential:
- Anticancer Activity : A study demonstrated that the compound significantly inhibited the viability of colorectal cancer cells (DLD-1 and HT-29) through apoptosis induction and modulation of key signaling proteins involved in cancer progression .
- Anti-inflammatory Studies : In vitro experiments showed that the compound reduced cytokine levels in macrophages activated by lipopolysaccharide (LPS), highlighting its potential use in treating inflammatory diseases .
- Antimicrobial Efficacy : The compound was tested against various bacterial strains, showing significant inhibition zones in disc diffusion assays compared to standard antibiotics .
Comparison with Similar Compounds
Compound 4g and 4h ()
Compound 4g :
- Structure : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
- Benzodiazepine ring (rigid, planar structure for receptor binding). Pyrazol-3-one (enhances metabolic stability).
Compound 4h :
- Structure : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
- Key Features :
- Oxazepine ring (improved solubility compared to diazepine).
- Retains coumarin and pyrazol-3-one groups.
Target Compound vs. 4g/4h
Functional Group Analysis
- Tetrazole Ring : All compounds include a tetrazole, but its position and substitution vary. In the target compound, the tetrazole is directly methyl-linked to the sulfonamide, whereas in 4g/4h, it is part of a fused pyrazol-3-one system.
- Sulfonamide vs. Coumarin : The sulfonamide in the target compound may favor interactions with polar enzyme active sites, while coumarin in 4g/4h enables optical tracking or anticoagulant pathways.
- Dihydrobenzo Rings : The dihydrobenzo[b][1,4]dioxine in the target compound offers a bicyclic ether system (improved solubility), contrasting with the diazepine/oxazepine rings in 4g/4h, which introduce nitrogen/oxygen heteroatoms for varied binding modes .
Pharmacological Implications
- 4g/4h : Coumarin derivatives are associated with anticoagulant activity (e.g., warfarin), but their fused benzodiazepine/oxazepine rings may confer CNS activity (e.g., anxiolytic effects).
Q & A
Q. What computational tools elucidate the compound’s mechanism of action at atomic resolution?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to study target binding stability. Combine with free-energy perturbation (FEP) calculations to predict binding affinity changes upon structural modifications .
Data Contradiction and Validation
Q. How should researchers address conflicting bioactivity data across independent studies?
- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) and compound sources. Replicate studies with orthogonal methods (e.g., SPR vs. fluorescence polarization). Publish raw data for peer validation .
Q. What methods validate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS. Use isotopic labeling (e.g., ¹⁴C) to trace metabolic pathways in hepatocyte models .
Regulatory and Collaborative Considerations
Q. How can researchers ensure compliance with regulatory guidelines during preclinical development?
- Methodological Answer : Adhere to Good Laboratory Practice (GLP) for toxicity studies. Document synthesis and purification steps per ICH Q11 guidelines. Use pharmacopeial standards (e.g., USP) for purity benchmarks .
Q. What collaborative frameworks enhance interdisciplinary research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
